3-[5-Cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoic acid
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Overview
Description
3-[5-Cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoic acid is a complex organic compound characterized by the presence of a cyclopropyl group, a difluoromethyl group, and a trifluorobutanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common approach is the late-stage difluoromethylation, which involves the formation of X–CF₂H bonds where X can be carbon, oxygen, nitrogen, or sulfur . This process has benefited from the invention of multiple difluoromethylation reagents and metal-based methods that can transfer CF₂H to various sites .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced difluoromethylation reagents and catalytic processes is crucial in streamlining the production and making it economically viable .
Chemical Reactions Analysis
Types of Reactions
3-[5-Cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation and the specific reagents used .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions employed. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .
Scientific Research Applications
3-[5-Cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-[5-Cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group plays a crucial role in modulating the compound’s reactivity and interactions with other molecules. The precise molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropyl-5-difluoromethyl-pyrazol-1-yl-acetic acid:
Other difluoromethylated compounds: Various compounds containing the difluoromethyl group that exhibit similar reactivity and applications.
Uniqueness
3-[5-Cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoic acid is unique due to the combination of its cyclopropyl, difluoromethyl, and trifluorobutanoic acid groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C11H11F5N2O2 |
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Molecular Weight |
298.21 g/mol |
IUPAC Name |
3-[5-cyclopropyl-3-(difluoromethyl)pyrazol-1-yl]-4,4,4-trifluorobutanoic acid |
InChI |
InChI=1S/C11H11F5N2O2/c12-10(13)6-3-7(5-1-2-5)18(17-6)8(4-9(19)20)11(14,15)16/h3,5,8,10H,1-2,4H2,(H,19,20) |
InChI Key |
LRGWWEINPRJZRG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=NN2C(CC(=O)O)C(F)(F)F)C(F)F |
Origin of Product |
United States |
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